molecular formula C16H14O2 B2453858 4-(2-Phenylcyclopropoxy)benzaldehyde CAS No. 1795373-20-4

4-(2-Phenylcyclopropoxy)benzaldehyde

Cat. No.: B2453858
CAS No.: 1795373-20-4
M. Wt: 238.286
InChI Key: VXDMJAYTTSOTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylcyclopropoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-phenylcyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylcyclopropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenylcyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylcyclopropoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Scientific Research Applications

4-(2-Phenylcyclopropoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenylcyclopropoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which are important in biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis and potentially exhibiting antifungal or antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the cyclopropoxy group.

    4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the cyclopropoxy group.

    2-Phenylcyclopropylamine: Contains the cyclopropyl group but differs in functional groups.

Uniqueness

4-(2-Phenylcyclopropoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and 2-phenylcyclopropoxy moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(2-phenylcyclopropyl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-11-12-6-8-14(9-7-12)18-16-10-15(16)13-4-2-1-3-5-13/h1-9,11,15-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMJAYTTSOTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1OC2=CC=C(C=C2)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.